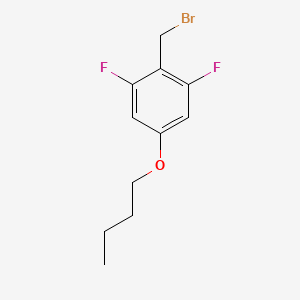

4-Butoxy-2,6-difluorobenzyl bromide

Descripción general

Descripción

4-Butoxy-2,6-difluorobenzyl bromide is an organic compound with the molecular formula C11H13BrF2O. It is a derivative of benzyl bromide, where the benzene ring is substituted with butoxy and difluoro groups. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-2,6-difluorobenzyl bromide typically involves the bromination of 4-butoxy-2,6-difluorotoluene. One common method includes the use of hydrobromic acid and hydrogen peroxide under lighting conditions. The reaction is carried out in the presence of an organic or inorganic solvent, and the mixture is stirred for several hours. The product is then purified using silica gel column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Butoxy-2,6-difluorobenzyl bromide undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 4-butoxy-2,6-difluorobenzyl alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Products include 4-butoxy-2,6-difluorobenzyl azide, 4-butoxy-2,6-difluorobenzyl thiocyanate, and 4-butoxy-2,6-difluorobenzyl methoxide.

Oxidation: Products include 4-butoxy-2,6-difluorobenzaldehyde and 4-butoxy-2,6-difluorobenzoic acid.

Reduction: The major product is 4-butoxy-2,6-difluorobenzyl alcohol.

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of 4-butoxy-2,6-difluorobenzyl bromide is as a reagent in organic synthesis. It acts as an intermediate in the preparation of various organic compounds through nucleophilic substitution reactions. The bromide ion serves as an excellent leaving group, facilitating the formation of new carbon-nucleophile bonds. This compound can be utilized in:

- Synthesis of Fluorinated Compounds : The presence of fluorine atoms enhances the reactivity and stability of synthesized compounds, making them valuable in pharmaceuticals and agrochemicals.

- Formation of Alkyl Ethers : The butoxy group allows for the creation of alkyl ethers, which are important in various chemical applications.

Chemical Behavior and Reactivity

The reactivity of this compound is influenced by both its halogen and alkoxy groups. Key reactions include:

- Nucleophilic Substitution : The compound readily undergoes nucleophilic substitution due to the presence of the bromine atom.

- Electrophilic Aromatic Substitution : The difluorobenzyl moiety can participate in electrophilic aromatic substitution reactions, leading to further functionalization.

Comparison with Related Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,6-Difluorobenzyl bromide | Lacks butoxy group; simpler structure | More reactive due to absence of steric hindrance |

| 4-Ethoxy-2,6-difluorobenzyl bromide | Ethoxy instead of butoxy | Different solubility properties |

| 3-Bromo-2,6-difluorotoluene | Bromine at different position | Potentially different reactivity patterns |

Mecanismo De Acción

The mechanism of action of 4-Butoxy-2,6-difluorobenzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. In medicinal chemistry, its derivatives may interact with molecular targets such as sodium channels, modulating their activity and exerting therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

2,6-Difluorobenzyl bromide: Lacks the butoxy group, making it less hydrophobic and potentially less reactive in certain nucleophilic substitution reactions.

4-Butoxybenzyl bromide: Lacks the difluoro groups, which may affect its electronic properties and reactivity.

4-Methoxy-2,6-difluorobenzyl bromide: The methoxy group is less bulky than the butoxy group, potentially leading to different steric and electronic effects.

Uniqueness

4-Butoxy-2,6-difluorobenzyl bromide is unique due to the combination of butoxy and difluoro substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various complex molecules.

Actividad Biológica

4-Butoxy-2,6-difluorobenzyl bromide (C₁₁H₁₃BrF₂O), a halogenated organic compound, has garnered attention for its potential biological activity, particularly in medicinal chemistry and organic synthesis. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyl group with two fluorine substituents at the 2 and 6 positions and a butoxy group at the 4 position. This unique structure contributes to its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃BrF₂O |

| Molecular Weight | 292.13 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | Colorless liquid |

Anticancer Potential

The compound's potential as an anticancer agent is supported by its structural similarities to known inhibitors of cancer-related pathways. For instance, studies on related compounds have demonstrated their ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells .

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that its biological activity may involve interactions with various molecular targets, including:

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell cycle regulation.

- Nucleophilic Substitution : The bromide ion acts as a good leaving group, facilitating nucleophilic substitution reactions that may lead to the formation of biologically active derivatives.

Case Studies and Research Findings

A review of available literature reveals several studies that highlight the potential biological activities of structurally related compounds:

- Inhibition of Bub1 Kinase : Research has demonstrated that inhibitors structurally similar to this compound can effectively inhibit Bub1 kinase activity in vitro, leading to reduced phosphorylation of histone H2A .

- Antimicrobial Activity : Compounds derived from similar frameworks have been reported to exhibit significant antimicrobial effects against a range of pathogens. For example, derivatives have shown IC50 values indicating effective inhibition against various bacterial strains.

- Synthesis and Reactivity Studies : Studies indicate that the compound can be synthesized through nucleophilic substitution reactions, which may yield derivatives with enhanced biological activities.

Q & A

Q. What are the critical structural features of 4-Butoxy-2,6-difluorobenzyl bromide that influence its reactivity in nucleophilic substitution reactions?

Answer:

The compound’s structure includes a benzyl bromide group (CH₂Br) activated by electron-withdrawing fluorine atoms at the 2- and 6-positions, which enhance the electrophilicity of the benzylic carbon. The 4-butoxy group (OCH₂CH₂CH₂CH₃) introduces steric bulk and moderate electron-donating effects, potentially slowing SN2 reactions but favoring SN1 mechanisms in polar solvents. Researchers should prioritize characterizing steric and electronic effects using computational methods (e.g., DFT) and kinetic studies to optimize reaction conditions .

Q. How can researchers safely handle and store this compound to prevent degradation or hazardous reactions?

Answer:

- Handling: Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. The compound’s bromide group and fluorinated aromatic ring may release toxic fumes (HBr, HF) upon decomposition.

- Storage: Keep in amber glass bottles under inert gas (argon/nitrogen) at 2–8°C to minimize light/heat-induced degradation. Avoid contact with strong bases, oxidizing agents, or metals (e.g., aluminum), which can trigger violent reactions .

Q. What synthetic strategies are recommended for preparing this compound with high purity?

Answer:

A three-step protocol is typical:

Di-fluorination: Direct fluorination of 2,6-dibromotoluene using KF/CuI in DMF at 150°C.

Butoxylation: Nucleophilic aromatic substitution of the 4-bromo group with sodium butoxide in DMSO at 120°C.

Bromination: Benzylic bromination using NBS (N-bromosuccinimide) under radical initiation (AIBN, 70°C).

Purify via column chromatography (hexane:EtOAc, 9:1) and confirm purity by GC-MS (>98%) .

Q. How can conflicting NMR data for this compound be resolved?

Answer:

Discrepancies in ¹H/¹³C NMR peaks (e.g., benzylic proton splitting) often arise from solvent polarity or trace impurities. To resolve:

- Acquire spectra in multiple solvents (CDCl₃ vs. DMSO-d₆).

- Use DEPT-135 to distinguish CH₂ groups.

- Compare experimental data with computational predictions (e.g., ACD/Labs or Gaussian).

For example, the benzylic CH₂Br group typically appears at δ 4.5–5.0 ppm (¹H) and δ 30–35 ppm (¹³C), while fluorine atoms deshield adjacent carbons by 10–15 ppm .

Q. What advanced techniques are suitable for analyzing trace impurities in this compound?

Answer:

- HPLC-MS: Use a C18 column (3.5 µm, 4.6 × 150 mm) with a gradient of 0.1% formic acid in water/acetonitrile to detect hydrolyzed byproducts (e.g., 4-butoxy-2,6-difluorobenzyl alcohol).

- Headspace GC-MS: Identify volatile degradation products (e.g., HBr) after heating samples to 60°C for 30 min.

- ICP-OES: Quantify residual metals (e.g., Cu from fluorination steps) below 1 ppm .

Q. What are the challenges in using this compound in palladium-catalyzed cross-coupling reactions?

Answer:

The electron-deficient aromatic ring (due to fluorine) can reduce oxidative addition efficiency in Suzuki-Miyaura couplings. Mitigation strategies include:

- Using electron-rich Pd catalysts (e.g., Pd(PPh₃)₄).

- Increasing reaction temperature (80–100°C) in toluene/DMF.

- Adding silver oxide (Ag₂O) to scavenge bromide ions that deactivate the catalyst.

Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 4:1) .

Q. How does the steric bulk of the butoxy group affect the compound’s stability under acidic conditions?

Answer:

The butoxy group’s steric hindrance slows acid-catalyzed hydrolysis of the benzyl bromide. In 1M HCl/THF (1:1), the half-life (t₁/₂) is ~48 hours at 25°C, compared to <6 hours for non-substituted benzyl bromides. Confirm degradation kinetics via UV-Vis (λmax = 260 nm for bromide ion release) .

Q. What computational methods are recommended to predict the compound’s reactivity in novel reaction systems?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to model transition states for SN2/SN1 pathways.

- Molecular Dynamics (MD): Simulate solvation effects in DMSO/water mixtures to predict hydrolysis rates.

- QSPR Models: Corrate Hammett σ values of substituents (F: σₚ = +0.06; OButyl: σₚ = -0.10) with experimental rate constants .

Propiedades

IUPAC Name |

2-(bromomethyl)-5-butoxy-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrF2O/c1-2-3-4-15-8-5-10(13)9(7-12)11(14)6-8/h5-6H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQBMPQTIHRCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C(=C1)F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601240740 | |

| Record name | Benzene, 2-(bromomethyl)-5-butoxy-1,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373921-06-2 | |

| Record name | Benzene, 2-(bromomethyl)-5-butoxy-1,3-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373921-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-(bromomethyl)-5-butoxy-1,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.